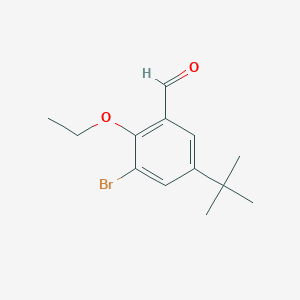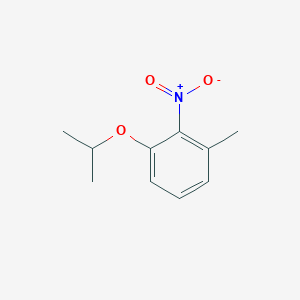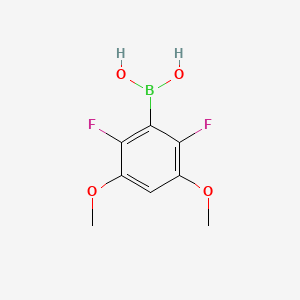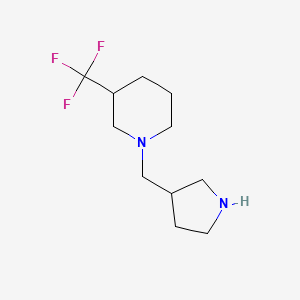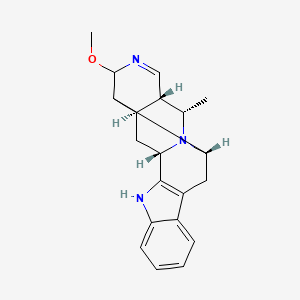
Rauvovertine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Rauvovertine C is typically isolated from the stems of Rauvolfia verticillata through a series of extraction and purification steps . The process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Analyse Chemischer Reaktionen
Rauvovertine C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows it to participate in these reactions under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Rauvovertine C has been extensively studied for its cytotoxic properties against human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW-480 . This compound has shown potential as a lead compound for the development of new anticancer drugs. Additionally, this compound has been investigated for its potential use in treating snake poisoning, hypertension, malaria, insanity, and typhus .
Wirkmechanismus
The mechanism of action of Rauvovertine C involves its interaction with specific molecular targets and pathways within cells. The compound exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . This leads to the disruption of cellular homeostasis and ultimately cell death.
Vergleich Mit ähnlichen Verbindungen
Rauvovertine C is part of a group of hexacyclic monoterpenoid indole alkaloids isolated from Rauvolfia verticillata. Similar compounds include Rauvovertine A, 17-epi-Rauvovertine A, Rauvovertine B, and 17-epi-Rauvovertine B . These compounds share structural similarities but differ in their specific biological activities and potency. This compound is unique due to its specific cytotoxic profile and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H23N3O |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(2S,13S,15R,17S,20S,21S)-17-methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene |
InChI |
InChI=1S/C20H23N3O/c1-10-14-9-21-20(24-2)18-12(14)7-17-19-13(8-16(18)23(10)17)11-5-3-4-6-15(11)22-19/h3-6,9-10,12,14,16-18,20,22H,7-8H2,1-2H3/t10-,12+,14+,16-,17-,18?,20-/m0/s1 |
InChI-Schlüssel |
ZZHBMDPVMXMCCC-YBOQEZAPSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2C=N[C@H](C3[C@@H]2C[C@@H]4N1[C@H]3CC5=C4NC6=CC=CC=C56)OC |
Kanonische SMILES |
CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


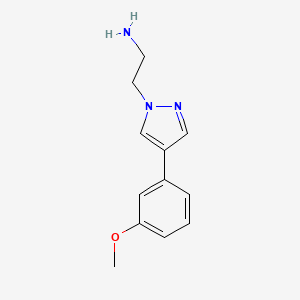
![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
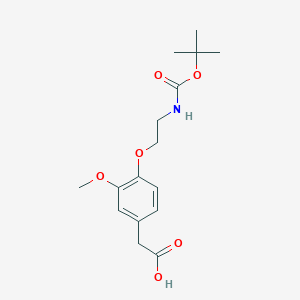
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)
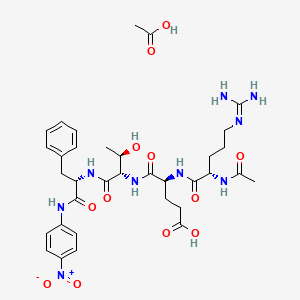
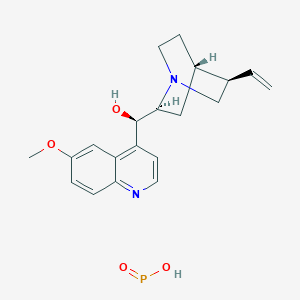
![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)
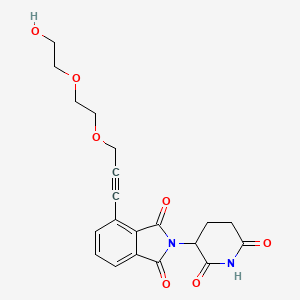
![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)
